Synthesis Yield Advantage: 100% Yield from 2-Methoxyquinoline-3-carbaldehyde
The reduction of 2-methoxyquinoline-3-carbaldehyde with sodium borohydride in methanol at 0°C proceeds quantitatively, affording (2-Methoxyquinolin-3-yl)methanol in 100% yield . In contrast, the analogous reduction of 2-chloroquinoline-3-carbaldehyde under similar conditions is reported to yield (2-Chloroquinolin-3-yl)methanol in 65.8–66% yield , representing a 34% absolute yield advantage for the methoxy-substituted derivative. This high-yielding transformation reduces material waste, lowers cost per gram of final product, and simplifies purification workflows.
| Evidence Dimension | Synthetic yield from corresponding 3-carbaldehyde |
|---|---|
| Target Compound Data | 100% yield |
| Comparator Or Baseline | (2-Chloroquinolin-3-yl)methanol: 65.8–66% yield |
| Quantified Difference | 34% higher absolute yield |
| Conditions | Reduction with NaBH₄ in MeOH, 0°C to room temperature |
Why This Matters
Higher synthetic yield translates to lower cost-per-gram and reduced purification burden, making the methoxy derivative a more economical building block for large-scale or parallel synthesis campaigns.
